molecular formula C38H48O19 B3027550 Epimedin B1 CAS No. 133137-58-3

Epimedin B1

Cat. No.: B3027550
CAS No.: 133137-58-3
M. Wt: 808.8 g/mol
InChI Key: JPSGKKBWCDWJSN-AUAMDOBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedin B1 is a bioactive flavonoid compound found in the plant genus Epimedium, commonly known as “Horny Goat Weed.” This compound is part of a group of prenylated flavonoids that have been extensively studied for their medicinal properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-osteoporotic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epimedin B1 can be synthesized through various chemical processes. One common method involves the extraction of crude flavonoids from the dried aerial parts of Epimedium brevicornum Maxim using ethyl acetate and ethanol under sonication. The crude extract is then subjected to high-speed counter-current chromatography with a two-phase solvent system composed of n-butanol, ethyl acetate, and water (3:7:10, v/v). This method yields this compound with a purity of approximately 92.6% .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Epimedium plants. The process involves harvesting the plant material, drying, and then extracting the flavonoids using solvents such as ethanol and ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Epimedin B1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids.

Scientific Research Applications

Epimedin B1 has a wide range of scientific research applications:

Mechanism of Action

Epimedin B1 exerts its effects through various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in inflammation and cell survival. By negatively regulating the expression of TRAF6, this compound can suppress osteoclast differentiation and bone resorption . Additionally, it interacts with apical efflux transporters such as P-glycoprotein and breast cancer resistance protein, affecting its bioavailability and absorption .

Comparison with Similar Compounds

Epimedin B1 is part of a group of similar compounds, including:

This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for various therapeutic applications.

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-38-30(48)27(45)25(43)22(12-39)54-38)11-19(40)23-26(44)35(33(55-34(18)23)16-6-8-17(50-4)9-7-16)57-37-31(49)28(46)32(15(3)52-37)56-36-29(47)24(42)20(41)13-51-36/h5-9,11,15,20,22,24-25,27-32,36-43,45-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25+,27-,28-,29+,30+,31+,32-,36-,37-,38+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSGKKBWCDWJSN-AUAMDOBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(CO6)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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